![molecular formula C12H11NO2 B2926156 3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866151-72-6](/img/structure/B2926156.png)
3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar bicyclic compounds can be synthesized through various methods, including photochemistry and [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of similar compounds indicates that they contain a bicyclic system with an oxygen atom incorporated into one of the rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Based on similar compounds, it can be inferred that the compound is likely to be a solid at room temperature, with a white to off-white color . It may be soluble in methanol . The exact physical and chemical properties would need to be determined experimentally.科学的研究の応用
Aromatase Inhibition for Hormone-dependent Tumors
Research has demonstrated the synthesis of novel azabicyclo[3.1.0]hexane derivatives, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," exhibiting potent inhibitory activity against human placental aromatase, a critical enzyme in the biosynthesis of estrogens from androgens. Such compounds are of interest for the endocrine therapy of hormone-dependent tumors, such as breast cancer, offering a potential route for therapeutic intervention. The study highlighted that specific derivatives showed greater potency than clinically effective agents, indicating their significance in developing new treatments for hormone-dependent cancers (Staněk et al., 1991).
Building Blocks for Carbapenem Nuclei
The compound and its related structures have been identified as valuable building blocks for carbapenem nuclei, important components in the synthesis of antibiotics. The methodologies developed allow the synthesis of azabicyclo[3.1.0]hexane-2,4-dione derivatives through photopyridone formation followed by mild acid hydrolysis, showcasing their utility in producing carbapenem antibiotics. This research opens avenues for developing new antibacterial agents with potential applications in treating bacterial infections (Katagiri et al., 1985; Katagiri et al., 1986).
Nonnarcotic Analgesic Agents
Further studies have explored the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as a new series of nonnarcotic analgesic agents. These compounds, including "3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione," have been synthesized and evaluated for their analgesic potency. The research indicates that specific derivatives within this series exhibit significant analgesic activity, presenting an alternative pathway for developing nonnarcotic analgesics for pain management. The most potent compound identified in the series, undergoing clinical trials, suggests the potential of these derivatives in therapeutic applications (Epstein et al., 1981).
Spirocyclic Heterocycles Synthesis
Innovative methods for constructing spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-dipolar cycloaddition have been developed, providing access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This approach enables the synthesis of biologically significant scaffolds with complete stereoselectivity and high atom economy, suggesting their potential in creating new libraries of compounds with therapeutic relevance (Wang et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-4-2-3-5-10(7)13-11(14)8-6-9(8)12(13)15/h2-5,8-9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBIRUPOCVCYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3CC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

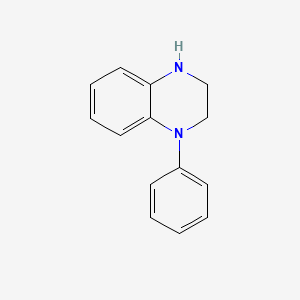
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
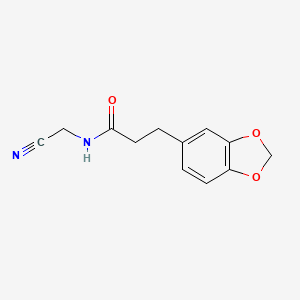
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
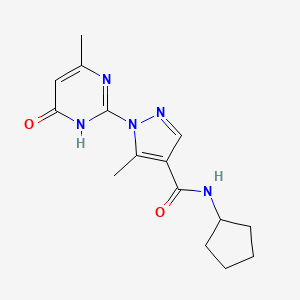

![4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine](/img/structure/B2926084.png)
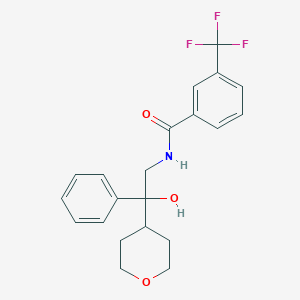
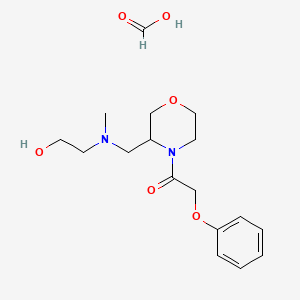

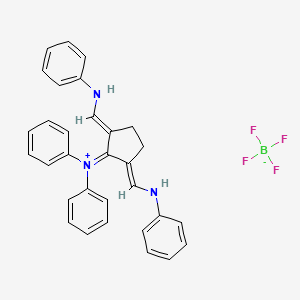
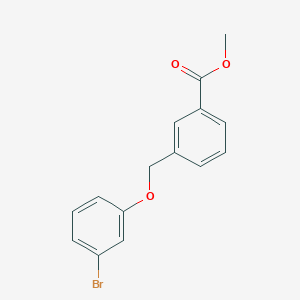
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)